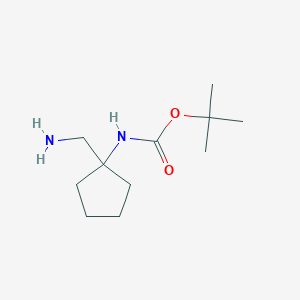![molecular formula C14H8F4O2 B1341143 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid CAS No. 926200-33-1](/img/structure/B1341143.png)
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid” is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic acids . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid” can be represented by the linear formula: FC6H3(CF3)CO2H . Its molecular weight is 208.11 .Physical And Chemical Properties Analysis
The melting point of “5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid” is between 104-108 °C (lit.) . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
1. Synthesis of Active Pharmaceutical Ingredients (APIs) This compound is employed in the synthesis of active pharmaceutical ingredients (APIs). The fluorinated substituents provide excellent lipophilicity and binding affinity, which can enhance the effectiveness of the APIs .
Bradykinin B (1) Receptor Antagonists
The compound can be used in the synthesis of bradykinin B (1) receptor antagonists. The benzamide moiety can be a suitable replacement for the aryl ester functionality of biaryl-based antagonists .
Inhibitors for Endothelial Lipase (EL)
Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development. Inhibitors of EL, which could potentially be synthesized using this compound, are proposed to be efficacious in the treatment of dyslipidemia-related cardiovascular disease .
Reactions at the Benzylic Position
The compound can be used in reactions at the benzylic position. For example, it can undergo free radical bromination, nucleophilic substitution, and oxidation .
5. Synthesis of Carboxylic Acid Functional Groups The compound can be used in the synthesis of carboxylic acid functional groups. For instance, if sodium dichromate and a source of protons like sulfuric acid are added, and the reaction is heated, the alkyl side chain can be oxidized to a carboxylic acid functional group .
Halogen Addition Reactions
The compound can be used in halogen addition reactions. For example, chlorine can be added in the same way as bromine, although the rate of reaction may differ due to the difference in electronegativity .
Safety and Hazards
Future Directions
The future directions of “5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid” could involve its use in the synthesis of more active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents . It could also be used in the development of new fusion inhibitors for influenza A virus .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, depending on their specific functional groups .
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions, such as nucleophilic substitution . The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity , which could influence its interaction with biological targets.
Biochemical Pathways
Benzoic acid derivatives are often used in the synthesis of active pharmaceutical ingredients (apis), suggesting they may play a role in various biochemical processes .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability and bioavailability .
Result of Action
It’s known that benzoic acid derivatives can have various biological effects, depending on their specific functional groups and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid. For instance, it’s recommended to store the compound at room temperature . Moreover, exposure to the compound should be minimized, and adequate ventilation should be ensured during its handling .
properties
IUPAC Name |
5-fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-10-4-5-11(12(7-10)13(19)20)8-2-1-3-9(6-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUQSRMFAFFBOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588058 |
Source


|
| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid | |
CAS RN |
926200-33-1 |
Source


|
| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

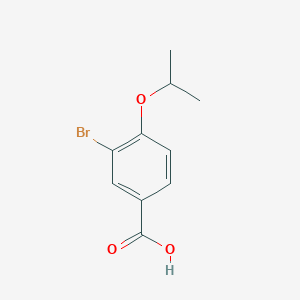
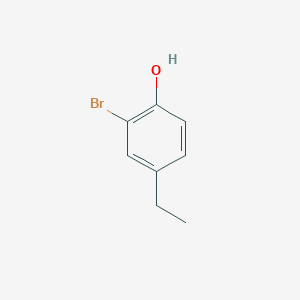
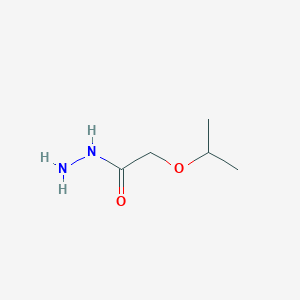

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)
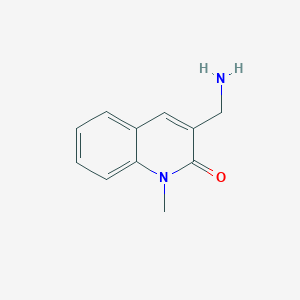
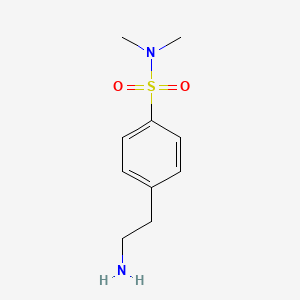

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)
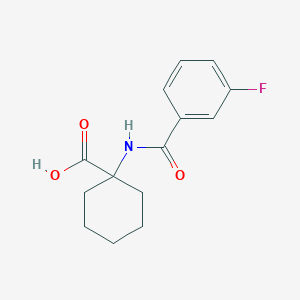
![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)

